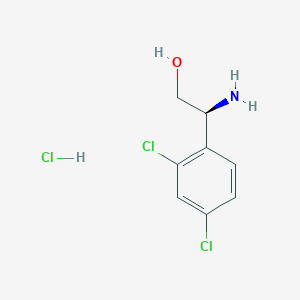

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a 2,4-dichlorophenyl substituent. Its molecular formula is C₈H₁₀Cl₃NO, with a molecular weight of 242.53 g/mol (CAS: 1391564-88-7) . The compound’s stereochemistry (S-configuration) and dichlorinated aromatic ring contribute to its biological and physicochemical properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(2S)-2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRPXLLVWMSEH-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride typically involves the chlorination of 1-(2,4-dichlorophenyl)ethanol. This process can be carried out using various chlorinating agents under controlled conditions to ensure the desired stereochemistry is achieved. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride exhibits several biological activities:

- Antimicrobial Effects : The compound has shown potential in inhibiting microbial growth, making it a candidate for antibiotic development.

- Antitrypanosomal Activity : Studies suggest that it may be effective against Trypanosoma species, which cause diseases like Chagas disease.

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Drug Development

This compound serves as an intermediate in the synthesis of various therapeutic agents. Its unique structural features allow it to be modified into more complex molecules that can target specific biological pathways.

Enzyme Interaction Studies

The compound has been studied for its interactions with cytochrome P450 enzymes. It can inhibit these enzymes, affecting the metabolism of co-administered drugs and highlighting its importance in pharmacokinetics and drug-drug interactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, this compound was shown to enhance neuronal survival in vitro under oxidative stress conditions. This suggests its potential role in developing therapies for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Key Observations:

- Halogen Position : The 2,4-dichloro configuration in the target compound enhances interactions with biomolecular targets. For example, docking studies on collagenase inhibitors showed that 2,4-dichlorophenyl derivatives form stronger hydrogen bonds (2.202 Å) compared to 2,6-dichloro analogs (1.961 Å) .

- Enantiomeric Specificity : The S-enantiomer of the target compound exhibits superior binding compared to racemic mixtures or R-forms, as seen in collagenase inhibition studies .

Physicochemical and Pharmacokinetic Properties

- Analogs like the 2,5-difluoro derivative (CAS 1810074-77-1) show improved solubility due to reduced hydrophobicity .

- Stability : Chlorinated derivatives generally exhibit greater metabolic stability than fluorinated or methylated analogs, as chlorine’s larger atomic size resists enzymatic cleavage .

Biological Activity

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant biological activity, particularly in the fields of antifungal and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

- Molecular Formula : C₈H₁₀Cl₂N·HCl

- Molecular Weight : 242.53 g/mol

The compound features a dichlorophenyl group, which contributes to its biological activity. Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its antifungal properties. Research indicates that it exhibits significant activity against various fungal strains, making it a valuable intermediate in the synthesis of antifungal agents such as luliconazole.

The mechanism by which this compound exerts its antifungal effects involves:

- Inhibition of Fungal Cell Wall Synthesis : The compound disrupts the synthesis of critical components in the fungal cell wall, leading to cell lysis and death.

- Disruption of Cellular Processes : It interferes with essential cellular processes required for fungal growth and replication.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antifungal Activity : A study demonstrated that this compound showed substantial antifungal activity against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) indicating effective inhibition at low concentrations.

Fungal Strain MIC (µg/mL) Candida albicans 16 Aspergillus niger 32 -

Antimicrobial Properties : In addition to antifungal effects, this compound has been investigated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound exhibited varying degrees of inhibition across different bacterial strains .

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 - Case Study on Synthesis : A case study highlighted the synthesis of this compound as an intermediate in the production of luliconazole. This synthesis involved several steps including oxidation and reduction reactions that modified the compound for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing enantiopure (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride?

- Methodology :

- Enantioselective Reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone precursors to achieve high enantiomeric excess (e.e. >98%) .

- Chiral Resolution : Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives to isolate the (S)-enantiomer .

- Quality Control : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) and polarimetry .

Q. How can the solubility of this compound be optimized for in vitro assays?

- Methodology :

- Co-Solvent Systems : Use DMSO (10-20% v/v) combined with aqueous buffers (e.g., PBS) to enhance solubility while maintaining biological compatibility .

- Temperature Modulation : Pre-warm solutions to 37°C to reduce aggregation in polar solvents .

- Surfactant Use : Add Tween-80 (0.1% w/v) for hydrophobic interaction studies without compromising assay integrity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and purity (e.g., δ 4.2 ppm for hydroxyl proton, δ 7.4-7.8 ppm for dichlorophenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 265.02 (calculated for C₈H₁₀Cl₂NO⁺) .

- X-ray Crystallography : Resolve crystal structure to confirm absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in receptor-ligand studies?

- Methodology :

- Comparative Assays : Test (S)- and (R)-enantiomers against serotonin/dopamine receptors using radioligand binding assays (IC₅₀ values) to identify stereospecific interactions .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to analyze binding affinity differences due to chiral centers .

- Functional Assays : Measure cAMP modulation in transfected HEK293 cells to correlate stereochemistry with downstream signaling .

Q. How can conflicting data on enzyme inhibition be resolved?

- Methodology :

- Orthogonal Assays : Cross-validate results using fluorometric (e.g., Fluorescein diacetate hydrolysis) and colorimetric (e.g., p-Nitrophenyl phosphate) enzyme activity assays .

- Structural Analysis : Use site-directed mutagenesis to identify amino acid residues critical for inhibition, resolving discrepancies in mechanism .

- Kinetic Studies : Calculate Kᵢ and Kₘ values under standardized pH and temperature conditions to minimize variability .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV (λ = 254 nm) .

- Lyophilization : Prepare lyophilized powders under inert gas (N₂) to prevent oxidation and hydrolysis .

- Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to stabilize aqueous formulations .

Q. How can metabolic pathways be elucidated in pharmacokinetic studies?

- Methodology :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize deuterated analogs (e.g., [D₃]-compound) to track metabolic fate in vivo .

- CYP Inhibition Profiling : Screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.